![molecular formula C14H12N2O2 B2374523 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE CAS No. 1428367-62-7](/img/structure/B2374523.png)

4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

Description

Structure

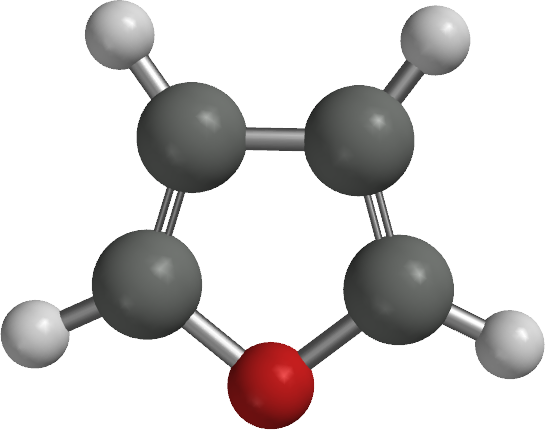

3D Structure

Properties

IUPAC Name |

4-cyano-N-[2-(furan-3-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-9-11-1-3-13(4-2-11)14(17)16-7-5-12-6-8-18-10-12/h1-4,6,8,10H,5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKYMDCFCOVPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NCCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Cyano N 2 Furan 3 Yl Ethyl Benzamide

Retrosynthetic Analysis and Key Building Blocks for the N-[2-(Furan-3-yl)ethyl]benzamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesizable starting materials. For 4-cyano-N-[2-(furan-3-yl)ethyl]benzamide, the most logical disconnection is at the amide bond (C-N bond). This cleavage reveals the two primary building blocks required for its synthesis:

4-cyanobenzoic acid : This component provides the substituted benzoyl portion of the final molecule.

2-(furan-3-yl)ethylamine : This amine provides the furan-3-yl ethyl side chain.

| Building Block | Chemical Structure | Role in Final Compound |

|---|---|---|

| 4-cyanobenzoic acid |  | Provides the 4-cyanobenzoyl moiety |

| 2-(furan-3-yl)ethylamine |  (Illustrative structure of a furan (B31954) ring)

(Illustrative structure of a furan (B31954) ring) | Provides the furan-3-yl ethyl side chain |

Formation of the Benzamide (B126) Moiety

The creation of the amide bond is a cornerstone of organic synthesis. rsc.org The reaction between a carboxylic acid and an amine to form an amide is an equilibrium process that typically requires activation of the carboxylic acid to proceed efficiently. highfine.com

Several reliable protocols exist for the formation of amide bonds, many of which rely on the use of coupling reagents to activate the carboxylic acid. nih.gov These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The choice of coupling agent can be critical for achieving high yields and purity. unimi.it

Common classes of coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are widely used due to their effectiveness and relatively low cost. researchgate.net

Uronium/Guanidinium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times, though they are more expensive. highfine.com

Phosphonium Salts : Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective.

A study comparing various amidation reagents in aqueous media found that agents like DMT-MM and EDC-Oxyma were effective for coupling carboxylic acids with amines. researchgate.net The use of 1,1'-carbonyldiimidazole (CDI) has also been shown to successfully mediate the amidation of 4-cyanobenzoic acid. researchgate.net

| Coupling Reagent Class | Examples | General Characteristics |

|---|---|---|

| Carbodiimides | DCC, EDC | Cost-effective, widely used, can require additives like HOBt to suppress side reactions. researchgate.net |

| Uronium Salts | HATU, HBTU | High reactivity, fast reaction rates, often provides high yields with minimal side products. highfine.com |

| Phosphonium Salts | PyBOP | Highly efficient, particularly useful for sterically hindered substrates. |

| Imidazolium-based | CDI | Effective for forming an active acyl-imidazole intermediate. researchgate.net |

The fundamental reaction is the acylation of the amine, 2-(furan-3-yl)ethylamine, by an activated form of 4-cyanobenzoic acid. organic-chemistry.org One of the most direct methods involves converting the carboxylic acid to its corresponding acyl chloride.

The process typically involves two steps:

Activation of Carboxylic Acid : 4-cyanobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 4-cyanobenzoyl chloride. This acyl chloride is a highly reactive electrophile.

Nucleophilic Acyl Substitution : The generated 4-cyanobenzoyl chloride is then reacted with 2-(furan-3-yl)ethylamine. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the amide bond. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Acid-catalyzed condensation between benzamide and glyoxal has been studied in depth, revealing complex reaction pathways and the formation of multiple products, highlighting the intricacies of condensation reactions involving amides. nih.gov Microflow reactors offer a modern approach, allowing for rapid and strong activation of carboxylic acids with reagents like triphosgene, followed by a swift reaction with amines to form amides in high yields with minimal side reactions. nih.gov

Introduction and Functionalization of the Furan-3-yl Ethyl Side Chain

The synthesis of the 2-(furan-3-yl)ethylamine building block is a critical step. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.orgncert.nic.in Synthesizing 3-substituted furans can be more challenging than 2-substituted ones.

General synthetic routes to furan-based amines may include:

Starting from Furan-3-carboxylic acid or Furan-3-carbaldehyde : These precursors can undergo a series of functional group transformations to extend the side chain and introduce the amine group. For example, furan-3-carbaldehyde could be subjected to a Henry reaction followed by reduction, or a Wittig-type reaction to build the carbon chain, followed by conversion to the amine.

Paal-Knorr Furan Synthesis : This classical method involves the cyclization of a 1,4-dicarbonyl compound with a dehydrating agent to form the furan ring. wikipedia.org A suitably substituted diketone could be designed to yield the desired furan-3-yl structure.

Hydroarylation Reactions : The reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid can lead to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrating a method for functionalizing the side chain of a furan derivative. nih.govmdpi.com

The synthesis of N-(furan-3-yl)benzamide has been reported, and its crystal structure analyzed, providing a reference for the core amide linkage with a furan ring at the 3-position. nih.gov

Strategies for Cyano Group Incorporation

The cyano group on the benzoyl moiety is a key feature of the target molecule. The synthesis of 4-cyanobenzoic acid, the precursor carrying this group, can be achieved through several established methods. chemicalbook.com

Common strategies for introducing a cyano group onto an aromatic ring include:

Sandmeyer Reaction : This is a classic and reliable method that starts from an aromatic amine. In this case, 4-aminobenzoic acid would be the starting material. The amine is first diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt (CuCN) to replace the diazonium group with a cyano group. google.com

Nucleophilic Aromatic Substitution : Starting from an aryl halide, such as 4-bromobenzoic acid or 4-iodobenzoic acid, the halogen can be displaced by a cyanide nucleophile. This reaction is often catalyzed by palladium or nickel complexes. wikipedia.org The Rosenmund-von Braun reaction, using copper(I) cyanide, is a traditional method for this transformation. wikipedia.org

Oxidation of a Methyl Group followed by Cyanation : One patented method involves starting with p-tolunitrile (4-methylbenzonitrile), where the methyl group is oxidized to a carboxylic acid to yield 4-cyanobenzoic acid. google.com Conversely, one could start with a toluene derivative, oxidize the methyl group to a carboxylic acid, convert another substituent (like an amino group) to the cyano group, and then proceed. guidechem.com

Modern C-H Cyanation : Recent advances have led to methods for the direct cyanation of C-H bonds, often using transition metal catalysts like ruthenium or rhodium. nih.govresearchgate.net These methods can offer greater efficiency and atom economy. Electrochemical methods have also been developed for C-H bond cyanation. rsc.org

| Cyanation Method | Starting Material | Key Reagents | General Description |

|---|---|---|---|

| Sandmeyer Reaction | 4-Aminobenzoic acid | 1. NaNO₂, HCl 2. CuCN | Conversion of an amino group to a cyano group via a diazonium salt intermediate. google.com |

| Rosenmund-von Braun Reaction | 4-Halobenzoic acid | CuCN | Nucleophilic substitution of a halide with cyanide, catalyzed by copper. wikipedia.org |

| Palladium-Catalyzed Cyanation | 4-Halobenzoic acid | Pd catalyst, KCN or Zn(CN)₂ | A modern, versatile method for substituting aryl halides with cyanide. wikipedia.org |

| Oxidation of Tolunitrile | p-Tolunitrile | Oxidizing agent (e.g., KMnO₄) | Oxidation of the methyl group of a pre-existing nitrile to form the carboxylic acid. researchgate.net |

Modern Coupling Reactions in the Synthesis of N-[2-(Furan-3-yl)ethyl]benzamide Derivatives

While traditional amide formation methods are robust, modern transition-metal-catalyzed cross-coupling reactions offer powerful alternatives for constructing C-N bonds and for synthesizing a diverse library of derivatives.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines. In principle, it could be used to couple 4-cyanobenzoyl chloride (or a related derivative) with 2-(furan-3-yl)ethylamine, or more commonly, an aryl halide with an amide (a variation of the reaction). This approach is known for its broad substrate scope and high functional group tolerance. nih.gov

Copper-Catalyzed N-Arylation (Ullmann Condensation/Chan-Lam Coupling) : Copper-catalyzed reactions are a classical and still widely used method for forming C(aryl)-N bonds. The Chan-Lam coupling, which uses boronic acids as the aryl source, is a milder alternative to the traditional Ullmann condensation that used aryl halides. nih.govmdpi.com These methods could be employed to synthesize N-aryl derivatives of the core benzamide structure.

Other Metal Catalysts : Research has also explored the use of other metals like cobalt and iron for C-N cross-coupling reactions, often providing more cost-effective and environmentally friendly alternatives to palladium. researchgate.net For instance, an efficient cobalt-catalyzed C-N cross-coupling between benzamide and aryl iodide in water has been reported. researchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnyoutube.com The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides or triflates, is particularly prominent in the synthesis of biaryls and other conjugated systems. semanticscholar.orgsemanticscholar.orgnih.gov While direct cross-coupling on the C-H bonds of the 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE scaffold is challenging, its synthesis often involves precursors amenable to such reactions, or the scaffold itself can be modified to include a leaving group (e.g., a halide) for subsequent coupling.

For instance, a synthetic strategy could involve the Suzuki-Miyaura coupling of a boronic acid derivative of the furan portion with a 4-cyano-N-(2-haloethyl)benzamide, or conversely, coupling 2-(furan-3-yl)ethanamine with a 4-halobenzonitrile followed by a coupling reaction on the halogenated benzamide. The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step. youtube.com The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and functional group tolerance. nih.govrsc.org The presence of the furan ring, nitrile, and amide functionalities necessitates careful optimization of reaction conditions to avoid side reactions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Halides

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/H₂O | 90-110 | 70-95 | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 33-80 | 80-94 | nih.gov |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-100 | 85-97 | nih.gov |

| sSPhos-Pd-G2 | sSPhos | CsOH | DMF/Dioxane/EtOH | RT-50 | 60-88 | nih.gov |

Chemical Reactivity and Derivatization Strategies of the 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE Scaffold

The unique combination of functional groups within the 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE molecule dictates its chemical reactivity and provides multiple avenues for derivatization.

The furan ring is susceptible to oxidation, a transformation widely used in organic synthesis. organicreactions.orgresearchgate.netthieme-connect.com Oxidation of the furan moiety can lead to ring-opening to form 1,4-dicarbonyl compounds or complete degradation to carboxylic acids. organicreactions.orgresearchgate.net The specific outcome depends on the oxidant and reaction conditions. Common oxidizing agents include singlet oxygen, peroxides, and various metal-based reagents like chromium oxides. researchgate.netthieme-connect.com For instance, photo-oxidation in the presence of a sensitizer generates singlet oxygen, which can react with the furan ring in a [4+2] cycloaddition to form an endoperoxide intermediate. researchgate.net This intermediate can then be rearranged to yield various functionalized products. The Achmatowicz reaction, involving the oxidation of furfuryl alcohols, provides access to highly functionalized pyranones, highlighting the synthetic utility of furan oxidation. organicreactions.org While the target molecule lacks a furfuryl alcohol, related oxidative transformations of the furan ring itself are well-documented. nih.gov

Table 2: Common Methods for Furan Ring Oxidation

| Oxidant | Reaction Type | Typical Product | Reference |

|---|---|---|---|

| Singlet Oxygen (O₂) | Photo-oxidation | 1,4-Dicarbonyl compounds, Hydroxybutenolides | organicreactions.orgresearchgate.net |

| m-CPBA | Epoxidation/Rearrangement | Ring-opened products | nih.gov |

| Bromine in MeOH | Oxidative Bromination | 2,5-Dialkoxydihydrofurans | organicreactions.org |

| Vanadium(V) oxide | Catalytic Oxidation | Maleic anhydride (at high temp.) | researchgate.net |

The nitrile group is a versatile functional group that can be readily reduced to a primary amine. wikipedia.org This transformation is a valuable strategy for introducing a basic aminomethyl group, significantly altering the molecule's physicochemical properties. The reduction can be achieved using various stoichiometric reducing agents or through catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces nitriles to primary amines. libretexts.org Borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), are also commonly used and may offer different chemoselectivity. commonorganicchemistry.com

Catalytic hydrogenation using hydrogen gas over catalysts like Raney nickel or palladium on carbon (Pd/C) is an industrially scalable and economical method. wikipedia.orgcommonorganicchemistry.com A potential side reaction during catalytic hydrogenation is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the product amine; this can often be suppressed by adding ammonia to the reaction mixture. wikipedia.orgcommonorganicchemistry.com Selective reduction of the nitrile in the presence of the furan and amide groups is generally feasible under appropriate conditions. researchgate.net

Table 3: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, Ether | Reflux, followed by aqueous workup | Highly reactive, non-selective | libretexts.org |

| BH₃-THF or BH₃-SMe₂ | THF | Heating | More stable than LiAlH₄; good for selective reductions | commonorganicchemistry.com |

| H₂ / Raney Nickel | EtOH, MeOH | High pressure, elevated temperature | Cost-effective; potential for over-alkylation | wikipedia.orgcommonorganicchemistry.com |

| H₂ / Pd/C | EtOH, MeOH | 1 atm to high pressure | Effective, can be selective; often used with NH₃ | commonorganicchemistry.comresearchgate.net |

The scaffold possesses two aromatic rings—a benzonitrile (B105546) and a furan—with distinct electronic properties, leading to different reactivities towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The furan ring is an electron-rich heterocycle and is highly activated towards electrophilic attack, typically at the C2 or C5 positions. In contrast, the benzamide ring is strongly deactivated by the electron-withdrawing effects of both the para-cyano group and the amide carbonyl group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would occur preferentially on the furan ring.

Nucleophilic Aromatic Substitution (SNAr): The benzamide ring is susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group (like a halogen) is present on the ring. researchgate.netyoutube.com The presence of the strong electron-withdrawing cyano group in the para position significantly activates the ring for SNAr by stabilizing the negatively charged Meisenheimer complex intermediate. youtube.comyoutube.com Thus, a precursor like 4-cyano-N-[2-(furan-3-yl)ethyl]-3-fluorobenzamide could readily undergo substitution of the fluorine atom with various nucleophiles. The furan ring is generally not reactive towards nucleophilic substitution unless activated by specific substituents.

While the molecule is technically a benzamide derivative, the principles of reactivity associated with the cyanoamide functional group are relevant. Cyanoacetamides are known to be versatile reagents possessing both nucleophilic and electrophilic centers. researchgate.netresearchgate.netekb.eg In the context of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE, the reactivity is centered on the nitrile and amide functionalities.

Nitrile Group Transformations: Beyond reduction, the cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. It can also serve as a precursor for the synthesis of various nitrogen-containing heterocyles, such as tetrazoles, through cycloaddition reactions.

Amide Bond Reactivity: The amide bond is generally stable but can be hydrolyzed to the corresponding carboxylic acid (4-cyanobenzoic acid) and amine (2-(furan-3-yl)ethanamine) under harsh acidic or basic conditions.

The term "cyanoacetamide" often implies an active methylene (B1212753) group adjacent to the nitrile, which acts as a potent nucleophile in reactions like the Gewald reaction. nih.gov This specific structural feature is absent in the title compound, as the cyano group is attached to an aromatic ring. However, the general electrophilic nature of the nitrile carbon and the carbonyl carbon remains a key aspect of the molecule's reactivity profile. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 Cyano N 2 Furan 3 Yl Ethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE. By analyzing the chemical shifts, coupling constants, and integration of signals in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is predicted to display a series of distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is expected to show signals for the protons on both the 4-cyanobenzamide (B1359955) and the furan-3-yl moieties. The protons of the disubstituted benzene (B151609) ring would likely appear as two distinct doublets, characteristic of an A₂B₂ system, in the downfield region (approximately 7.7-8.0 ppm). The furan (B31954) ring protons are also expected in the aromatic region, with characteristic shifts and coupling patterns. chemicalbook.com The ethyl linker's methylene (B1212753) (-CH₂-) protons will be split into triplets due to coupling with each other, appearing in the aliphatic region of the spectrum. The amide proton (N-H) would typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Benzene) | 7.7 - 8.0 | Doublet |

| Aromatic (Benzene) | 7.8 - 8.1 | Doublet |

| Aromatic (Furan) | ~7.4 | Singlet/Multiplet |

| Aromatic (Furan) | ~6.4 | Singlet/Multiplet |

| Aromatic (Furan) | ~7.3 | Singlet/Multiplet |

| Amide (N-H) | 6.5 - 8.5 | Broad Singlet |

| Methylene (-N-CH₂-) | 3.6 - 3.8 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The spectrum for 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is expected to feature several signals in the downfield aromatic region (110-160 ppm), corresponding to the carbons of the benzamide (B126) and furan rings. chemicalbook.comspectrabase.com The carbonyl carbon of the amide group will appear significantly downfield (around 165-170 ppm). The carbon of the cyano group (C≡N) is expected in the 115-120 ppm range. The two aliphatic carbons of the ethyl bridge will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (Benzene & Furan) | 110 - 160 |

| Cyano (C≡N) | 115 - 120 |

| Methylene (-N-CH₂-) | ~40 |

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Isotopic Labeling Applications

While direct analysis via ²H NMR is uncommon for non-labeled compounds, the principles of isotopic labeling using deuterium are highly applicable for detailed structural and dynamic studies of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE. unl.pt Selective deuteration at specific sites, such as one of the methylene groups or a position on the aromatic rings, can be a powerful tool. nih.gov Such labeling simplifies complex ¹H NMR spectra by causing the corresponding proton signals to disappear, which aids in definitive signal assignment. Furthermore, deuterium labeling is instrumental in mechanistic studies and for probing molecular dynamics, as the change in mass and nuclear spin properties can be monitored using various spectroscopic techniques. sigmaaldrich.com

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, intense peak corresponding to the nitrile (C≡N) stretching vibration should be observed around 2220-2240 cm⁻¹. The amide group will give rise to a strong carbonyl (C=O) stretching band at approximately 1650-1680 cm⁻¹ and an N-H stretching vibration in the region of 3300-3500 cm⁻¹. Other significant absorptions would include aromatic C=C stretching vibrations around 1450-1600 cm⁻¹, C-H stretching from both aromatic and aliphatic groups (~2850-3100 cm⁻¹), and the C-O-C stretching of the furan ring.

Raman Spectroscopy: Raman spectroscopy would serve as a complementary technique. The cyano group's stretching vibration is also strongly Raman active and would appear in the 2220-2240 cm⁻¹ region, a spectral window that is typically free from other signals. researchgate.net The symmetric breathing modes of the aromatic rings are also expected to produce strong signals in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Cyano C≡N | Stretch | 2220 - 2240 | Strong |

| Amide C=O | Stretch | 1650 - 1680 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The nominal molecular weight of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE (C₁₄H₁₂N₂O₂) is 240 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 240.

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation event is the cleavage of the amide bond, which could lead to the formation of a 4-cyanobenzoyl cation (m/z 130) or an ion corresponding to the [2-(furan-3-yl)ethyl]amine fragment. Another predictable fragmentation is the cleavage of the ethyl chain, particularly the bond beta to the furan ring, which would result in a stable furfuryl-type cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula. For 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE, the exact mass of the protonated molecule ([M+H]⁺) would be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm. rsc.org

Table 4: Predicted HRMS Data for 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₃N₂O₂⁺ | 241.0977 |

This high-precision measurement is invaluable for distinguishing the target compound from isomers or other molecules with the same nominal mass, thus confirming its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a liquid solution. For 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE, this analysis would typically be conducted in positive ion mode to observe the protonated molecule, [M+H]⁺. The theoretical monoisotopic mass of the compound (C₁₄H₁₂N₂O₂) is 240.090 g/mol . The ESI-MS analysis would be expected to confirm this molecular weight.

Table 1: ESI-MS Data for 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE (Data not available)

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 241.097 | N/A |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides experimental validation of the compound's empirical formula. For 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE (C₁₄H₁₂N₂O₂), the theoretical elemental composition can be calculated. Experimental values obtained from analysis would be expected to align closely with these theoretical percentages, typically within a ±0.4% margin, to confirm the purity and elemental composition of the synthesized compound.

Table 2: Elemental Analysis Data for C₁₄H₁₂N₂O₂ (Experimental data not available)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 70.00 | N/A |

| Hydrogen (H) | 5.04 | N/A |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Table 3: Crystallographic Data for 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE (Data not available)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₂N₂O₂ |

| Formula weight | 240.26 |

| Crystal system | N/A |

| Space group | N/A |

| a (Å) | N/A |

| b (Å) | N/A |

| c (Å) | N/A |

| α (°) | N/A |

| β (°) | N/A |

| γ (°) | N/A |

| Volume (ų) | N/A |

| Z | N/A |

Computational Chemistry and in Silico Investigations of 4 Cyano N 2 Furan 3 Yl Ethyl Benzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can model molecular orbitals, electron density distribution, and other key parameters that govern a molecule's behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations for 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE would typically be performed using a specified functional, such as B3LYP, and a basis set, for instance, 6-311G(d,p), to obtain an optimized molecular geometry and predict various electronic properties. mdpi.comnih.gov These studies can reveal insights into the molecule's stability, reactivity, and spectroscopic signatures.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov For 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE, the analysis of its frontier orbitals would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE, the MEP map would likely show negative potential around the oxygen atom of the furan (B31954) ring and the carbonyl group, as well as the nitrogen of the cyano group, highlighting these as potential sites for interaction with electrophiles. Positive potential would be expected around the amide proton and the hydrogens of the ethyl chain.

Frontier Molecular Orbital (FMO) Descriptors

From the HOMO and LUMO energy values, several frontier molecular orbital (FMO) descriptors can be calculated to quantify the reactivity of a molecule. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. Such parameters provide a quantitative measure of the molecule's tendency to interact with other chemical species and are crucial for understanding its potential biological activity.

Table 2: Hypothetical Frontier Molecular Orbital Descriptors for 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

Note: The data in this table is illustrative and represents the type of information that would be derived from HOMO and LUMO energies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE, might interact with a biological target, typically a protein or enzyme. semanticscholar.org

Modeling of Ligand-Enzyme/Receptor Binding Modes

Molecular docking simulations can model the binding mode of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE within the active site of a specific enzyme or receptor. nih.gov These simulations predict the binding affinity, which is often expressed as a docking score, and detail the non-covalent interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By identifying the key amino acid residues involved in the binding, molecular docking provides valuable information for understanding the mechanism of action and for the rational design of more potent and selective analogs. semanticscholar.org For instance, the furan and benzamide (B126) moieties of the compound could participate in various interactions within a binding pocket.

Table 3: Hypothetical Molecular Docking Results for 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE with a Target Protein

| Parameter | Value |

| Docking Score (kcal/mol) | -8.2 |

| Interacting Residues | TYR234, LEU345, SER123 |

| Types of Interactions | Hydrogen bond with SER123, Pi-pi stacking with TYR234 |

Note: The data in this table is illustrative and represents the type of information that would be generated from molecular docking simulations.

Prediction of Binding Affinities and Interaction Energies

The prediction of how strongly a ligand (a potential drug molecule) will bind to its biological target (typically a protein) is a cornerstone of computational drug design. Binding affinity is quantified by parameters such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger interaction. Interaction energy calculations break down the total binding affinity into contributions from specific types of molecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

In silico techniques like molecular docking and molecular dynamics (MD) simulations are paramount for these predictions. tandfonline.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, generating a docking score that estimates binding affinity. ijper.org Following docking, MD simulations can be employed to simulate the dynamic behavior of the ligand-protein complex over time, providing a more refined calculation of binding free energy through methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov

For benzamide derivatives, studies have shown that specific structural modifications significantly influence binding affinity. For instance, the introduction of fluorine atoms into the benzamide structure can increase binding affinity to targets like Cereblon (CRBN). nih.gov Similarly, molecular docking studies on furan-azetidinone hybrids targeting E. coli enzymes revealed that specific substitutions on the phenyl groups led to high binding scores through pi-pi stacking interactions with key amino acid residues like Phenylalanine (PHE) and Tyrosine (TYR). ijper.org

In the case of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE, computational models would predict its binding pose within a target active site. The interaction energy would be calculated by summing the forces between the compound's atoms and the protein's residues. Key interactions would likely involve:

Hydrogen bonding: The amide group (-CONH-) is a classic hydrogen bond donor and acceptor.

Pi-pi stacking: The benzonitrile (B105546) and furan rings can form stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.

Hydrophobic interactions: The ethyl linker and the aromatic rings contribute to favorable hydrophobic contacts within the binding pocket.

The table below illustrates hypothetical binding energy calculations for a series of benzamide derivatives against a generic protein kinase, showcasing how different functional groups might influence binding.

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions |

| 1 | 4-cyano-N-[2-(furan-3-yl)ethyl]benzamide | -8.5 | H-bond with backbone, Pi-pi stacking |

| 2 | 4-amino-N-[2-(furan-3-yl)ethyl]benzamide | -9.2 | Additional H-bond from amino group |

| 3 | 4-cyano-N-[2-(furan-3-yl)ethyl]thiobenzamide | -7.9 | Altered H-bond geometry |

| 4 | 4-cyano-N-[2-(thiophen-3-yl)ethyl]benzamide | -8.7 | Different pi-system interaction |

This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular properties (descriptors) that govern activity, QSAR models can predict the potency of unsynthesized molecules and guide the design of more effective analogs. nih.gov

A QSAR study involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., steric and electrostatic fields). tsijournals.comscirp.org

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation linking the most relevant descriptors to the biological activity. aimspress.com

Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation methods. scirp.org

For benzamide derivatives, QSAR studies have successfully identified crucial features for various biological activities, including anti-leukotriene and histone deacetylase (HDAC) inhibition. nih.govtandfonline.com For example, a 3D-QSAR study on N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors revealed that steric and electrostatic fields were critical for activity, with contour maps indicating where bulky or electronegative groups would be favorable or unfavorable. nih.gov Similarly, QSAR studies on furan-3-carboxamides have been used to correlate physicochemical parameters with antimicrobial activity. nih.gov

A hypothetical QSAR model for a series of furan-benzamide analogs related to 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE might yield an equation like:

pIC₅₀ = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(LUMO) + ...

Where pIC₅₀ is the negative logarithm of the inhibitory concentration, and the β coefficients represent the contribution of each descriptor (lipophilicity, dipole moment, energy of the lowest unoccupied molecular orbital, etc.). The table below summarizes key findings from representative QSAR studies on related scaffolds.

| Compound Class | Biological Activity | Key Descriptors Identified | Statistical Significance (Example) |

| Nitrofuran Analogues | Antitubercular | Presence of furan ring, number of double bonds, Kier-Hall electrotopological states. aimspress.com | r² = 0.72 - 0.76 |

| Benzimidazole Derivatives | Antitubercular | Chemical potential (μ), polarizability (α), lipophilicity (logP). scirp.org | r² = 0.99 (ANN model) |

| Benzamide Derivatives | Anti-leukotriene | Conformational flexibility, molecular length. nih.gov | N/A (Conformational Analysis) |

| 3-Nitro-2,4,6-trihydroxy benzamides | PET-Inhibitory | LogP, polarizability, refractivity. researchgate.net | r = 0.968 |

Structure-Based Drug Design Principles Applied to Benzamide Derivatives

The SBDD process often involves:

Target Identification and Structure Determination: Identifying a relevant protein target and obtaining its 3D structure, either alone or in complex with a known ligand.

Binding Site Analysis: Characterizing the size, shape, and physicochemical properties of the active site or an allosteric binding pocket.

In Silico Screening and Design: Using molecular docking to screen virtual libraries of compounds or to design novel molecules de novo that are predicted to fit the binding site. scirp.org

Iterative Optimization: Synthesizing the designed compounds, testing their biological activity, and determining their co-crystal structure with the target. This information feeds back into the design cycle for further refinement. nih.gov

For 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE, an SBDD approach would involve docking the compound into a target protein structure. The resulting pose would reveal key interactions and highlight opportunities for optimization. For example:

If the cyano group is in a hydrophobic pocket, replacing it with a larger, non-polar group could improve van der Waals contacts.

If the furan ring is near a hydrogen-bonding residue, modifying it to a different heterocycle (e.g., pyridine) could introduce a favorable interaction.

The ethyl linker could be shortened, lengthened, or made more rigid to achieve a better geometric fit within the binding site.

The following table presents examples of how SBDD has been applied to optimize benzamide derivatives for specific targets.

| Target Protein | Initial Scaffold | SBDD-Guided Modification | Resulting Improvement |

| Human Rhinovirus 3C Protease | Benzamide core with Michael acceptor | Substitution on the benzamide ring based on co-crystal structure. nih.gov | Enhanced antiviral activity. nih.gov |

| Histone Deacetylase 1-3 (HDAC) | Benzamide-based scaffold | Varied length of molecule and substitutions on terminal rings. nih.gov | Increased inhibitory potency and antiproliferative activity. nih.gov |

| Cytochrome P450 1B1 (CYP1B1) | Benzamide scaffold | Comparative shape and electrostatic modeling against known inhibitors. vensel.org | Designed a selective inhibitor with a binding pattern identical to reference molecules. vensel.org |

| M. tuberculosis QcrB | Morpholinobenzamide | Replaced metabolically labile morpholine (B109124) with thiophene (B33073) and methyl groups. acs.org | Retained potent activity with improved metabolic stability and low cytotoxicity. acs.org |

Exploration of Biological Activity and Mechanistic Insights for 4 Cyano N 2 Furan 3 Yl Ethyl Benzamide

Investigation of Specific Biological Target Interactions

Enzyme Inhibition and Modulation Studies

There is no available research detailing the inhibitory or modulatory effects of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE on any specific enzymes. Studies on analogous compounds suggest that benzamide (B126) derivatives can interact with a range of enzymes, but direct evidence for this compound is lacking. For instance, a different compound, 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide, has been investigated for its potential to inhibit urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer metastasis. smolecule.com However, this is a positional isomer with a different linker to the furan (B31954) ring, and its activity cannot be assumed for the title compound.

Receptor Binding Profiling and Selectivity Analysis

No receptor binding data or selectivity profiles for 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE have been published. The interaction of a compound with cellular receptors is highly dependent on its three-dimensional structure and electronic properties. Without experimental data, it is not possible to determine its affinity or selectivity for any known receptors.

Elucidation of Molecular Mechanisms of Action

Cellular Pathway Disruption (e.g., Cell Wall Synthesis, Metabolic Processes)

Information regarding the molecular mechanisms of action of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is not available in the current scientific literature. There are no studies that have investigated its effects on cellular pathways such as cell wall synthesis, metabolic processes, or any other signaling cascades.

Structure-Activity Relationship (SAR) Studies for Biological Potential

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific orientation, known as the bioactive conformation, which allows for optimal interaction with a biological target. For a flexible molecule like 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE, understanding its conformational landscape is crucial for predicting its potential therapeutic actions.

The central benzamide group is known to exhibit distinct conformational possibilities, primarily revolving around the rotation of the bond between the carbonyl carbon and the phenyl ring, as well as the amide C-N bond. This can lead to different spatial arrangements of the 4-cyanophenyl and the N-[2-(furan-3-yl)ethyl] moieties relative to each other. The planarity of the amide bond can be influenced by the nature of its substituents, potentially leading to cis and trans conformers.

The flexibility of the ethyl-furan side chain further contributes to the conformational diversity of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE. The rotatable bonds within this chain allow the furan ring to be positioned in various orientations relative to the benzamide core. The specific bioactive conformation would be dictated by the topology of the binding site on its target protein, where specific hydrophobic, hydrogen bonding, and π-π stacking interactions would stabilize a particular arrangement. For example, studies on aryl benzamide derivatives have shown that they can bind to their targets in either an "arc" or a "linear" conformation, stabilized by interactions with key amino acid residues.

Research Avenues in Potential Therapeutic Areas (focused on underlying mechanisms and interactions)

The constituent parts of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE, namely the furan ring and the benzamide scaffold, are prevalent in compounds explored for various infectious diseases. The following sections delve into research on related compounds, highlighting the underlying mechanisms that could be relevant for future investigations into the therapeutic potential of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE.

Research into Anti-tubercular Agents

The furan moiety is a key component in several compounds investigated for their activity against Mycobacterium tuberculosis. Research in this area has identified specific molecular targets and mechanisms of action.

One critical enzyme in the lifecycle of M. tuberculosis is the enoyl-acyl carrier protein reductase, known as InhA. This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the synthesis of mycolic acids, the major and unique components of the mycobacterial cell wall. Some furan-based chalcone (B49325) derivatives have been studied for their ability to inhibit InhA. Molecular docking studies have suggested that these compounds can bind to the active site of InhA, interacting with key residues and potentially disrupting the synthesis of mycolic acids, thereby inhibiting bacterial growth.

Another potential target for furan-containing compounds is the NarL protein. NarL is a transcriptional regulatory protein involved in the nitrate/nitrite response system of M. tuberculosis, which is crucial for the bacterium's adaptation to anaerobic conditions during the latent stage of infection. In silico studies on benzofuran (B130515) and naphthofuran derivatives have suggested that these compounds can bind to the active site of NarL, potentially blocking its phosphorylation and subsequent activation, thus interfering with the bacterium's survival mechanisms under low-oxygen conditions.

| Potential Anti-tubercular Targets for Furan/Benzofuran Derivatives | Mechanism of Action | Relevance to M. tuberculosis Survival |

| Enoyl-Acyl Carrier Protein Reductase (InhA) | Inhibition of mycolic acid biosynthesis | Disruption of cell wall integrity |

| Nitrate/Nitrite Response Regulator (NarL) | Blockade of adaptation to anaerobic conditions | Impairment of survival in latent infection |

Investigations into Antifungal Agents

Benzamide derivatives have emerged as a promising class of compounds with antifungal properties. Research has elucidated a specific and novel mechanism of action for certain picolinamide (B142947) and benzamide chemotypes.

Chemogenomic profiling and biochemical assays have identified Sec14p as a key molecular target for these antifungal compounds. Sec14p is the primary phosphatidylinositol/phosphatidylcholine (PI/PC) transfer protein in Saccharomyces cerevisiae. These proteins are crucial for maintaining the lipid composition of cellular membranes and are involved in various cellular processes, including vesicle trafficking and signaling.

X-ray crystallography studies have revealed that benzamide-based inhibitors can bind within the lipid-binding pocket of Sec14p. This binding event is thought to disrupt the normal function of the protein, leading to a breakdown in lipid homeostasis and ultimately inhibiting fungal growth. The identification of this specific target opens avenues for the rational design of more potent and selective antifungal agents based on the benzamide scaffold.

| Antifungal Target | Function of Target | Mechanism of Inhibition by Benzamides |

| Sec14p (Phosphatidylinositol/Phosphatidylcholine Transfer Protein) | Lipid homeostasis, vesicle trafficking | Binding to the lipid-binding pocket, disrupting lipid transfer |

Studies on Anti-malarial Properties

The furan ring is a structural feature in a number of compounds that have been investigated for their activity against the malaria parasite, Plasmodium falciparum. A key target in the parasite's lifecycle is the detoxification of heme.

During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline substance called hemozoin. This process, known as β-hematin formation, is a crucial survival mechanism for the parasite and a well-established target for antimalarial drugs.

Several studies on furan-containing compounds, such as certain furanone derivatives, have demonstrated their ability to inhibit β-hematin formation. It is hypothesized that these compounds interfere with the polymerization process, leading to an accumulation of toxic free heme within the parasite, which in turn causes oxidative stress and cell death.

| Anti-malarial Mechanism | Description | Consequence for the Parasite |

| Inhibition of β-hematin formation | Interference with the polymerization of toxic heme into non-toxic hemozoin | Accumulation of toxic heme, leading to oxidative stress and death |

Exploration of Anti-leishmanial Activities

Compounds containing benzamide and furan motifs have been explored for their potential against Leishmania parasites, the causative agents of leishmaniasis. The search for new anti-leishmanial drugs is critical due to the limitations of current therapies.

Several molecular targets within the Leishmania parasite are being investigated. These include enzymes that are essential for the parasite's survival and proliferation. For instance, arginase, an enzyme involved in polyamine biosynthesis, and trypanothione (B104310) reductase, a key enzyme in the parasite's unique thiol-based redox system, are considered promising targets. Molecular docking studies with furan-containing imidazole (B134444) derivatives have suggested potential binding to these enzymes.

Furthermore, some benzofuroxan (B160326) derivatives have been shown to exert their anti-leishmanial effect through the generation of reactive oxygen and nitrogen species within the parasite. This leads to oxidative and nitrosative stress, damaging cellular components and ultimately causing parasite death. The mechanism of action for some amide derivatives is thought to be a direct and selective action on the intracellular amastigote forms of the parasite.

| Potential Anti-leishmanial Targets | Role in Leishmania Parasite | Potential Mechanism of Inhibition |

| Arginase | Polyamine biosynthesis for proliferation | Competitive or allosteric inhibition |

| Trypanothione Reductase | Redox defense system | Disruption of antioxidant defense |

| UDP-glucose pyrophosphorylase | Glycoconjugate biosynthesis | Interference with essential metabolic pathways |

Development of Antibacterial Research Candidates

The furan and benzamide moieties are present in various compounds that have been investigated as potential antibacterial agents. A key area of focus in antibacterial drug discovery is the identification of compounds that can overcome existing resistance mechanisms.

One of the most important targets for antibacterial drugs is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. This enzyme is responsible for introducing negative supercoils into the bacterial DNA. Several classes of antibiotics, including the fluoroquinolones, act by inhibiting DNA gyrase. Research into novel antibacterial agents has explored furan-containing compounds as potential DNA gyrase inhibitors. For example, furanoquinone derivatives have been shown to inhibit both DNA polymerase and DNA gyrase in methicillin-resistant Staphylococcus aureus (MRSA).

Another critical target for antibacterial action is the bacterial cell wall, a structure that is absent in mammalian cells, making it an attractive target for selective toxicity. The biosynthesis of peptidoglycan, the main component of the bacterial cell wall, is a complex process involving multiple enzymes. Some benzamide analogs have been investigated for their ability to interfere with cell wall biosynthesis, leading to a weakening of the cell wall and eventual cell lysis.

| Antibacterial Target | Function in Bacteria | Mechanism of Inhibition |

| DNA Gyrase | DNA replication, transcription, and repair | Inhibition of DNA supercoiling |

| Cell Wall Biosynthesis | Maintenance of cell integrity | Interference with peptidoglycan synthesis |

Based on a comprehensive search for scientific literature, there is currently no publicly available research data on the biological activities of the specific chemical compound 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE .

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing on the anti-inflammatory, anticancer, antidepressant, anxiolytic, or anticonvulsant properties of this compound as requested by the provided outline. Searches for the compound by its chemical name and CAS number (1428367-62-7) did not yield any studies detailing its evaluation in these areas.

The user's strict requirement to focus solely on "4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE" and the absence of relevant research data for this specific molecule preclude the creation of the requested content. Information on related but distinct compounds cannot be used as it would not adhere to the instructions.

Materials Science Applications of Furan Containing Cyano Benzamides

Utilization in Organic Electronic Materials

The furan (B31954) ring is a key structural component in a variety of organic semiconductor materials. Its electron-rich nature and planar geometry facilitate π-electron delocalization, a fundamental requirement for charge transport in organic electronic devices. The incorporation of a furan moiety into a molecular structure can significantly influence the material's electronic properties, including its charge carrier mobility and energy levels.

While direct studies on 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE for organic electronics are not extensively documented, the broader class of furan-containing polymers and small molecules has shown considerable promise. For instance, furan-based polymers have been investigated as active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The benzamide (B126) group can promote intermolecular hydrogen bonding, potentially leading to more ordered molecular packing in the solid state, which is beneficial for efficient charge transport. Furthermore, the cyano group, being strongly electron-withdrawing, can modulate the electron affinity and ionization potential of the molecule, allowing for the tuning of its semiconductor properties.

The combination of these three components in 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE suggests its potential as a multifunctional material in organic electronics. The furan and benzamide components could contribute to the material's charge transport capabilities, while the cyano group could be leveraged to tune its electronic energy levels for specific device applications.

Application in Photovoltaic Devices and Dye-Sensitized Solar Cells

The field of organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) relies on the development of materials that can efficiently absorb light and convert it into electrical energy. Furan-containing compounds have emerged as promising components in these technologies. The furan unit can act as a π-bridge in donor-π-acceptor (D-π-A) dyes for DSSCs, facilitating intramolecular charge transfer upon photoexcitation.

The cyano group plays a crucial role in the design of molecules for photovoltaic applications. Its strong electron-withdrawing nature helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a molecule, which can improve the efficiency of electron injection into the semiconductor's conduction band in DSSCs. In bulk heterojunction OPVs, the incorporation of cyano groups into conjugated polymers has been shown to lead to high open-circuit voltages (Voc). For instance, polymer solar cells based on cyano-substituted conjugated polymers have demonstrated Voc values greater than 0.89 V nih.govresearchgate.netmdpi.com.

Theoretical studies on dyes with different π-bridges have indicated that furan can be a promising linker for improving the efficiency of DSSCs rsc.org. In one study, a dye incorporating a furan bridge (WS5) exhibited a power conversion efficiency (PCE) of 5.5%, with a short-circuit current density (Jsc) of 10.87 mA cm⁻², an open-circuit voltage (Voc) of 680 mV, and a fill factor (ff) of 75% acs.org. These findings highlight the potential of furan-containing molecules in solar cell applications.

Based on these principles, 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE could be explored as a component in photovoltaic devices. The furan ring could serve as part of a light-absorbing chromophore, while the cyano group could enhance electron transfer processes, and the benzamide structure could influence the material's morphology and stability.

| Device Type | Key Component | Performance Metric | Value |

| Polymer Solar Cell | Cyano-substituted polymer | Open-circuit Voltage (Voc) | > 0.89 V |

| Dye-Sensitized Solar Cell | Furan-bridged dye (WS5) | Power Conversion Efficiency (PCE) | 5.5% |

| Dye-Sensitized Solar Cell | Furan-bridged dye (WS5) | Short-circuit Current (Jsc) | 10.87 mA cm⁻² |

| Dye-Sensitized Solar Cell | Furan-bridged dye (WS5) | Open-circuit Voltage (Voc) | 680 mV |

| Dye-Sensitized Solar Cell | Furan-bridged dye (WS5) | Fill Factor (ff) | 75% |

Contribution to the Development of Novel Functional Materials

Beyond specific applications in electronics and photovoltaics, the unique combination of furan, cyano, and benzamide moieties in a single molecule opens up avenues for the creation of novel functional materials with tailored properties. The synthesis of polymers incorporating these functional groups could lead to materials with interesting thermal, mechanical, and optical characteristics.

Furan-based polyamides and polyimides have been synthesized from renewable resources, offering a sustainable alternative to petroleum-based polymers dtic.milmdpi.com. These bio-based polymers can exhibit excellent thermal stability. The presence of the benzamide linkage in 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE provides a structural motif that is characteristic of aramids, a class of high-performance polymers known for their strength and thermal resistance.

The cyano group can also be utilized to introduce non-linear optical (NLO) properties or to create materials with high dielectric constants. The ability to modify the molecular structure by incorporating these different functional groups allows for a high degree of control over the final properties of the material. Therefore, furan-containing cyano-benzamides represent a versatile platform for the design and synthesis of new functional materials for a wide range of advanced applications.

Q & A

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., serotonin receptors, inferred from ’s related benzamide derivatives).

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs) with Gaussian 16 at the B3LYP/6-31G* level to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (CHARMM36 force field) to assess conformational stability .

How can analytical contradictions in purity assessments be resolved?

Advanced Research Question

Discrepancies between HPLC, NMR, and elemental analysis data require cross-validation:

- HPLC-DAD/MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities <0.1%.

- 1H/13C NMR : Compare integration ratios and DEPT-135 spectra to confirm molecular integrity.

- Elemental Analysis : Replicate measurements under controlled humidity to avoid hygroscopic errors. and highlight structural analogs validated via these methods .

What safety protocols are critical during in vivo studies of this compound?

Basic Research Question

- Acute Exposure : Follow OECD 423 guidelines for oral toxicity testing in rodents.

- First Aid : For skin contact, wash with 10% ethanol/water (v/v) and consult a physician (as per benzamide safety protocols in ).

- Waste Disposal : Incinerate at >1000°C to prevent environmental release of cyanide byproducts .

How does the furan-3-yl substituent influence the compound’s pharmacokinetic properties?

Advanced Research Question

- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to assess membrane permeability. The furan ring increases polarity, potentially reducing blood-brain barrier penetration.

- Metabolic Stability : Perform microsomal assays (human liver microsomes, CYP450 isoforms) to evaluate oxidation pathways. ’s related compounds show similar metabolic profiling .

What strategies mitigate solubility challenges in aqueous assays?

Advanced Research Question

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for cell-based studies.

- Salt Formation : Explore hydrochloride salts if amine protonation is feasible. Analogous methods are discussed for benzamide derivatives in .

How can researchers validate contradictory bioactivity data across cell lines?

Advanced Research Question

- Dose-Response Curves : Repeat assays with 10-point dilution series (1 nM–100 μM) to confirm IC50 values.

- Cell Line Authentication : Use STR profiling to rule out cross-contamination.

- Positive Controls : Include reference compounds (e.g., lecozotan for 5-HT1A antagonism, as in ) to calibrate assay conditions .

What storage conditions ensure long-term stability of the compound?

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the cyano group.

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC checks. ’s protocols for similar nitriles apply .

How do structural analogs of this compound inform its therapeutic potential?

Advanced Research Question

Compare with:

- Lecozotan Hydrochloride (): A 5-HT1A antagonist with a cyano-benzamide core, highlighting CNS applications.

- Encainide Derivatives (): Antiarrhythmic benzamides demonstrating substituent-dependent cardiac ion channel modulation.

- SAR Insights : The furan-3-yl group may enhance selectivity for peripheral targets over CNS receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.